molecular formula C11H10BrFN4 B15288061 5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine CAS No. 827602-57-3

5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine

Cat. No.: B15288061
CAS No.: 827602-57-3
M. Wt: 297.13 g/mol
InChI Key: YGARFUJQDGVFEF-UHFFFAOYSA-N
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Description

5-Bromo-N3-(4-fluorobenzyl)-2,3-pyraz is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a bromine atom at the 5th position and a 4-fluorobenzyl group attached to the nitrogen atom at the 3rd position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N3-(4-fluorobenzyl)-2,3-pyraz typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2,3-dichloropyrazine and 4-fluorobenzylamine.

    Nucleophilic Substitution: The 4-fluorobenzylamine is reacted with 5-bromo-2,3-dichloropyrazine under nucleophilic substitution conditions. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 5-Bromo-N3-(4-fluorobenzyl)-2,3-pyraz may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N3-(4-fluorobenzyl)-2,3-pyraz can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxide derivatives.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

5-Bromo-N3-(4-fluorobenzyl)-2,3-pyraz has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N3-(4-fluorobenzyl)-2,3-pyraz involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting cellular pathways. The presence of the bromine and fluorobenzyl groups enhances its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N3-(4-chlorobenzyl)-2,3-pyraz
  • 5-Bromo-N3-(4-methylbenzyl)-2,3-pyraz
  • 5-Bromo-N3-(4-nitrobenzyl)-2,3-pyraz

Uniqueness

5-Bromo-N3-(4-fluorobenzyl)-2,3-pyraz is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-bromo-3-N-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN4/c12-9-6-15-10(14)11(17-9)16-5-7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGARFUJQDGVFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=CN=C2N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647510
Record name 5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827602-57-3
Record name 5-Bromo-N~3~-[(4-fluorophenyl)methyl]pyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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